Pomalidomide-CO-PEG2-C2-Cl

Description

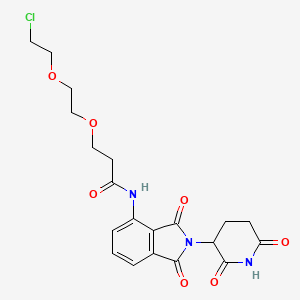

Pomalidomide-CO-PEG2-C2-Cl is a heterobifunctional molecule comprising three key components:

- Pomalidomide: A cereblon (CRBN)-binding immunomodulatory drug (IMiD) used in targeted protein degradation (e.g., PROTACs) .

- PEG2 linker: A short polyethylene glycol (PEG) chain (2 ethylene oxide units) that enhances solubility and reduces aggregation .

- Terminal functional group: A chlorine (-Cl) atom attached via a carbonyl (CO) and C2 spacer, enabling nucleophilic substitution reactions for conjugation .

This compound is primarily used in PROTAC development, where the -Cl group facilitates covalent linkage to E3 ligase ligands or target-binding moieties. Its molecular weight is estimated at ~430 g/mol, comparable to other PEG2 derivatives .

Properties

Molecular Formula |

C20H22ClN3O7 |

|---|---|

Molecular Weight |

451.9 g/mol |

IUPAC Name |

3-[2-(2-chloroethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide |

InChI |

InChI=1S/C20H22ClN3O7/c21-7-9-31-11-10-30-8-6-16(26)22-13-3-1-2-12-17(13)20(29)24(19(12)28)14-4-5-15(25)23-18(14)27/h1-3,14H,4-11H2,(H,22,26)(H,23,25,27) |

InChI Key |

GJUBDNMGCGEQDY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCOCCOCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide-CO-PEG2-C2-Cl involves several steps. One common method starts with the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent. This reaction yields 3-(3-nitrophthalimido)-piperidine-2,6-dione, which is then further processed to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-CO-PEG2-C2-Cl undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in substitution reactions due to the presence of reactive functional groups.

Coupling Reactions: It can be coupled with carboxyl linkers via peptide coupling reactions.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include coupling agents, solvents like dimethyl sulfoxide (DMSO), and various acids and bases to control the pH .

Major Products Formed

The major products formed from these reactions are typically derivatives of the original compound, which can be used in the development of targeted protein degraders .

Scientific Research Applications

Pomalidomide-CO-PEG2-C2-Cl has a wide range of scientific research applications:

Mechanism of Action

Pomalidomide-CO-PEG2-C2-Cl exerts its effects by recruiting cereblon, a protein that plays a key role in the ubiquitin-proteasome system. This recruitment leads to the ubiquitination and subsequent degradation of target proteins. The compound’s mechanism of action involves the formation of a ternary complex between the target protein, cereblon, and the PROTAC, which facilitates the degradation of the target protein .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights structural variations and molecular properties of Pomalidomide-CO-PEG2-C2-Cl and analogs:

Key Observations:

PEG Length :

- Shorter PEG chains (e.g., PEG2) balance solubility and cell permeability, making them ideal for intracellular PROTAC activity .

- Longer PEG chains (e.g., PEG6 in Pomalidomide-PEG6-C2-COOH) improve solubility but reduce membrane penetration .

Terminal Functional Groups :

- -Cl : Enables nucleophilic substitution (e.g., with amines or thiols) for covalent bonding .

- -N3 (azide) : Supports click chemistry (e.g., CuAAC with alkynes) for rapid conjugation .

- -COOH : Utilizes carbodiimide (EDC/NHS) chemistry for stable amide bonds .

- -NH2 (amine) : Facilitates acid-catalyzed reactions or HCl salt formation for improved stability .

Pharmacokinetic and Stability Profiles

- Solubility : PEG2 derivatives exhibit moderate solubility (~1–5 mM in DMSO), while PEG6 analogs achieve >10 mM due to enhanced hydrophilicity .

- Stability : PEGylation reduces enzymatic degradation, extending half-life in biological systems. For example, Pomalidomide-PEG3-C2-NH2 HCl retains >90% stability in serum after 24 hours .

- Cellular Uptake : PEG2 compounds demonstrate superior cell permeability compared to PEG3–PEG6 variants, as confirmed by fluorescence-tagged analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.